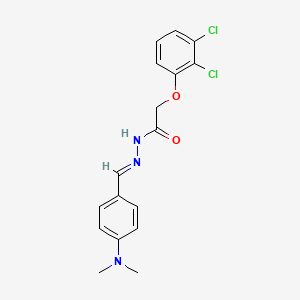
3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C27H22N2O4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves a multi-step process. The initial step often includes the acylation of 1-naphthylamine with acetic anhydride to form 1-naphthylacetamide. This intermediate is then reacted with hydrazine hydrate to produce 1-naphthylacetylhydrazine. The final step involves the condensation of 1-naphthylacetylhydrazine with 4-methoxybenzoyl chloride in the presence of a base such as pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet typischerweise die Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Diese Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, häufig mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Natriummethoxid in Methanol.
Hauptprodukte
Oxidation: Bildung von Naphthochinon-Derivaten.
Reduktion: Bildung von Hydrazin-Derivaten.
Substitution: Bildung von substituierten Phenyl-Derivaten.
Wissenschaftliche Forschungsanwendungen
3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Vorläufer für komplexere Moleküle eingesetzt.
Biologie: Wird auf sein Potenzial als biochemische Sonde untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien und als Bestandteil in Spezialchemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es wird vermutet, dass es bestimmte Enzyme durch Bindung an ihre aktiven Zentren hemmt und so deren Aktivität blockiert. Diese Hemmung kann zu verschiedenen biologischen Effekten führen, wie z. B. reduzierter Entzündung oder verlangsamtem Wachstum von Krebszellen. Die genauen beteiligten molekularen Pfade werden noch untersucht, aber sie beinhalten wahrscheinlich die Modulation von Signalwegen, die mit Zellproliferation und Apoptose zusammenhängen.
Wirkmechanismus
The mechanism of action of 3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular pathways involved are still under investigation, but they likely include modulation of signaling pathways related to cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 3-methylbenzoat
- 4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoat
- 3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-chlorbenzoat
Einzigartigkeit
3-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoat ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Methoxygruppe erhöht seine Löslichkeit und Reaktivität, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
CAS-Nummer |
769155-95-5 |
|---|---|
Molekularformel |
C27H22N2O4 |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
[3-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C27H22N2O4/c1-32-23-14-12-21(13-15-23)27(31)33-24-10-4-6-19(16-24)18-28-29-26(30)17-22-9-5-8-20-7-2-3-11-25(20)22/h2-16,18H,17H2,1H3,(H,29,30)/b28-18+ |
InChI-Schlüssel |
WLFBEGCFASOPHY-MTDXEUNCSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)CC3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)CC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile](/img/structure/B12021439.png)
![(4E)-1-[2-(dimethylamino)ethyl]-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}-5-(pyridin-4-yl)pyrrolidine-2,3-dione](/img/structure/B12021440.png)








![(4E)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-5-(4-ethylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12021491.png)
![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12021505.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12021519.png)

